molecular formula C6H4BrNS B1395309 5-Bromo-3-methylthiophene-2-carbonitrile CAS No. 38239-48-4

5-Bromo-3-methylthiophene-2-carbonitrile

Cat. No.: B1395309
CAS No.: 38239-48-4
M. Wt: 202.07 g/mol
InChI Key: YRHGVLYIFCHFJY-UHFFFAOYSA-N
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Description

5-Bromo-3-methylthiophene-2-carbonitrile (CAS: 38239-48-4) is a brominated thiophene derivative with the molecular formula C₆H₄BrNS and a molecular weight of 202.08 g/mol. It features a cyano group at the 2-position, a methyl group at the 3-position, and a bromine atom at the 5-position of the thiophene ring. This compound is characterized by high purity (≥95%) and is widely used in materials science, particularly in the development of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) due to its electronic properties and structural stability .

Properties

IUPAC Name

5-bromo-3-methylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNS/c1-4-2-6(7)9-5(4)3-8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHGVLYIFCHFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697747
Record name 5-Bromo-3-methylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38239-48-4
Record name 5-Bromo-3-methylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The resulting 2-bromo-3-methylthiophene can then be converted to 5-Bromo-3-methylthiophene-2-carbonitrile through a reaction with a suitable nitrile source under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and nitrile introduction processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methylthiophene-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield a wide range of substituted thiophenes.

Scientific Research Applications

5-Bromo-3-methylthiophene-2-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylthiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary, but they often include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

5-Bromo-4-methylthiophene-2-carbonitrile (CAS: 304854-52-2)
  • Molecular Formula : C₆H₄BrNS (identical to the target compound).
  • Key Difference : The methyl group is at the 4-position instead of the 3-position.
  • This isomer is also used in OLED materials but may exhibit distinct emission properties due to steric and electronic variations .
4-Bromothiophene-2-acetonitrile (CAS: 160005-43-6)
  • Molecular Formula : C₆H₄BrNS.
  • Key Difference : Substitution of the methyl group with an acetonitrile moiety (-CH₂CN).
  • Impact : The acetonitrile group introduces greater polarity, enhancing solubility in polar solvents. This compound is less commonly used in electronics but may serve as a precursor in agrochemical synthesis .

Functional Group Variants

5-Methyl-2-(2-nitro-phenylamino)-thiophene-3-carbonitrile
  • Molecular Formula: C₁₂H₄FNO₂ (note: conflicting data in suggests possible errors in reporting).
  • Key Difference: Incorporation of a 2-nitro-phenylamino group at the 2-position.
  • Impact : The nitro group increases molecular weight (259.28 g/mol) and elevates the melting point to 259.28°C , making it suitable for high-temperature applications. Its primary use is likely in pharmaceutical intermediates due to the bioactive nitro-aniline moiety .
5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile
  • Molecular Formula : C₁₀H₄BrCl₂N₂O.
  • Key Difference : Replacement of the thiophene ring with an oxazole ring and addition of dichlorophenyl groups.
  • Impact : The oxazole core enhances hydrogen-bonding capacity, favoring applications in medicinal chemistry (e.g., kinase inhibitors). The dichlorophenyl group introduces steric bulk, reducing solubility but improving target specificity .

Brominated Thiophene Derivatives

5-Bromothiophene-3-carbonitrile (CAS: 18792-00-2)
  • Molecular Formula : C₅H₂BrNS.
  • Key Difference: Absence of a methyl group and a cyano group at the 3-position.
  • Impact : Simpler structure with lower molecular weight (188.05 g/mol). Used in smaller-scale organic syntheses, such as building blocks for ligands or catalysts .
5-(Bromomethyl)thiophene-3-carbonitrile (CAS: 186552-10-3)
  • Molecular Formula : C₆H₄BrNS.
  • Key Difference : A bromomethyl (-CH₂Br) substituent instead of a methyl group.
  • Impact : The bromomethyl group offers a reactive site for further functionalization (e.g., nucleophilic substitution), making it valuable in polymer chemistry and dendrimer synthesis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
5-Bromo-3-methylthiophene-2-carbonitrile 38239-48-4 C₆H₄BrNS 202.08 3-Me, 2-CN, 5-Br OLEDs, Liquid Crystals
5-Bromo-4-methylthiophene-2-carbonitrile 304854-52-2 C₆H₄BrNS 202.08 4-Me, 2-CN, 5-Br OLEDs
4-Bromothiophene-2-acetonitrile 160005-43-6 C₆H₄BrNS 202.08 2-CH₂CN, 4-Br Agrochemicals
5-Bromothiophene-3-carbonitrile 18792-00-2 C₅H₂BrNS 188.05 3-CN, 5-Br Organic Synthesis
5-Bromo-2-(2,6-dichlorophenyl)-oxazole-4-carbonitrile - C₁₀H₄BrCl₂N₂O 343.42 Oxazole core, 2,6-Cl₂Ph Medicinal Chemistry

Key Findings from Research

  • Electronic Effects : The position of the methyl group (3 vs. 4) in brominated thiophene carbonitriles significantly influences their HOMO-LUMO gaps , critical for OLED efficiency .
  • Reactivity: Bromine at the 5-position facilitates cross-coupling reactions, while the cyano group stabilizes intermediates via electron-withdrawing effects .
  • Commercial Availability : Some derivatives, like this compound, are discontinued in specific quantities (e.g., 250mg), necessitating custom synthesis for research .

Biological Activity

5-Bromo-3-methylthiophene-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, pharmacological properties, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound is a thiophene derivative characterized by a bromine atom at the 5-position and a cyano group at the 2-position. Its molecular formula is C7_7H6_6BrN, and it exhibits unique chemical properties that contribute to its biological activities.

The biological activity of thiophene derivatives, including this compound, is attributed to their ability to interact with various biological targets:

  • Target Proteins : These compounds often act on proteins involved in cell signaling and metabolic pathways. For instance, they may inhibit enzymes that play critical roles in cancer cell proliferation .
  • Biochemical Pathways : Thiophenes are known to modulate pathways related to inflammation, apoptosis, and cell cycle regulation. This modulation can lead to anticancer effects by inducing apoptosis in malignant cells .

Pharmacological Properties

This compound has been investigated for several pharmacological effects:

  • Anticancer Activity : Research indicates that thiophene derivatives can exhibit potent anticancer properties. For example, studies have shown that similar compounds can inhibit tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells . The compound's structure allows it to bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics.
  • Antimicrobial Effects : The compound has shown potential antimicrobial activity against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes .
  • Anti-inflammatory Properties : Thiophenes have been reported to possess anti-inflammatory effects, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antiproliferative Studies : A study evaluated the antiproliferative effects of thiophene derivatives against various cancer cell lines. The results indicated that compounds with similar structures exhibited IC50_{50} values ranging from 17 nM to 130 nM, demonstrating significant potency against human cervix carcinoma (HeLa) and murine leukemia cells .
  • Mechanistic Insights : Research focused on the mechanism of action revealed that this compound induces apoptosis through the intrinsic mitochondrial pathway, characterized by cytochrome c release and activation of caspases .
  • Synthesis and Modification : Studies have explored synthetic routes for modifying thiophene derivatives to enhance their biological activity. Variations in substituents have been shown to significantly impact their potency and selectivity against cancer cell lines .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AnticancerInhibits tubulin assembly; induces apoptosis
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro
Enzyme InhibitionModulates key enzymes involved in cancer metabolism

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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